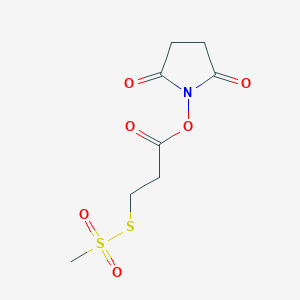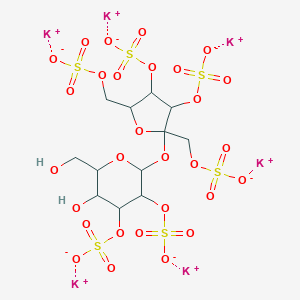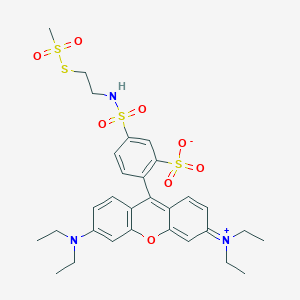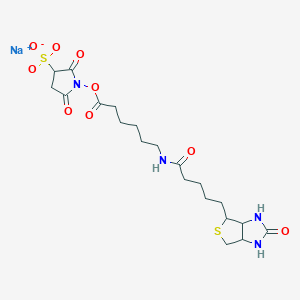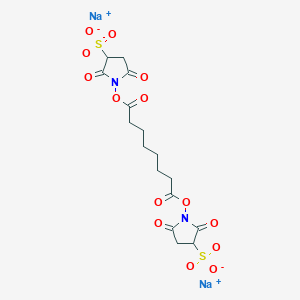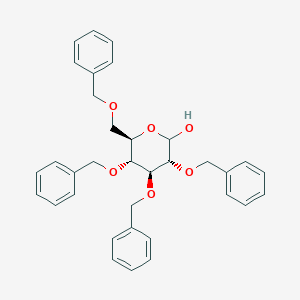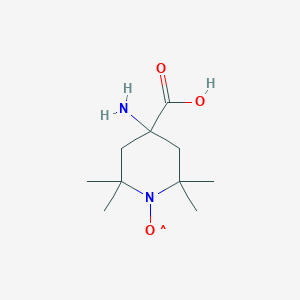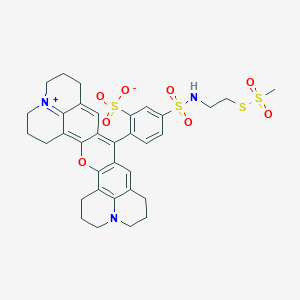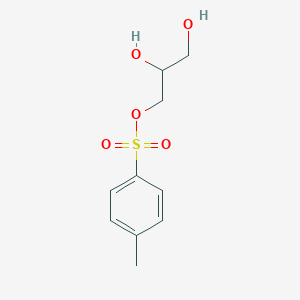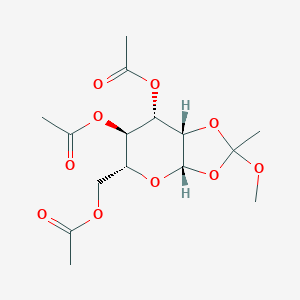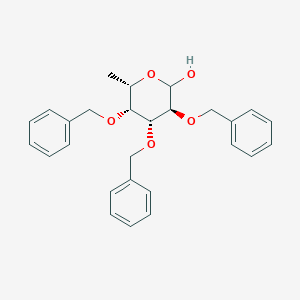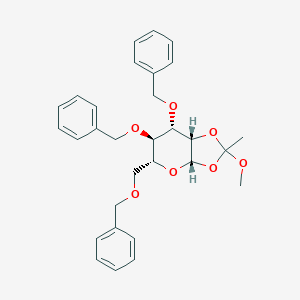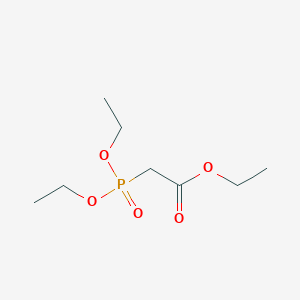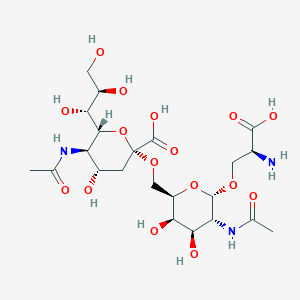
STn Epitope
Vue d'ensemble
Description
The STn (Sialyl-Tn) antigen is a short O-glycan containing a sialic acid residue a2,6-linked to GalNAca-O-Ser/Thr . It is overexpressed in various carcinomas and is usually absent in healthy tissues . The aberration of the process of glycan synthesis plays a role in inflammatory conditions, tumor progression, and metastasis .
Synthesis Analysis
The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I, which competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans . The process of O-glycosylation is complex and takes place in the Golgi apparatus, regulated by specific enzymes called pp GalNAc transferases .
Molecular Structure Analysis
The major glycoprotein carrying the STn epitope was shown to be the integrin β1 subunit . The X-ray structure revealed that SN-131 interacts directly with Neu5Ac and root GalNAc of the ST antigen in addition to the proximal peptide region .
Applications De Recherche Scientifique
1. Cancer Immunotherapy: Targeting STn Epitope
Scientific Field:
Immunology and Oncology
Summary:
The STn epitope, characterized by the sialyl-Tn antigen, is overexpressed on various tumor cells. Researchers have explored its application in anti-cancer vaccine therapy. However, previous attempts, such as the Theratope vaccine, failed due to poor immunogenicity and epitope suppression by the foreign carrier protein.
Methods and Experimental Procedures:
To address these challenges, scientists developed a self-adjuvanting STn-based vaccine. This vaccine consists of three components:
The vaccine’s immunological evaluation involved:
Results and Outcomes:
- Avoiding Adjuvant-Induced Myeloid Cell Accumulation : Co-administration of Freund’s adjuvants was associated with myeloid cell accumulation and decreased plasma cell differentiation .
2. Epitope Modulation in Basic Research
Scientific Field:
Immunology and Molecular Biology
Summary:
Epitope modulators, including enhancers and inhibitors, have broad applications in basic research. These small molecules can alter antibody-antigen interactions, prevent immune escape, and elucidate disease etiology.
Methods and Experimental Procedures:
Researchers use various techniques to study epitope modulation, including:
Results and Outcomes:
3. STn Epitope and Cell Migration
Scientific Field:
Cell Biology and Cancer Research
Summary:
The STn epitope affects cell migration, particularly in cancer cells.
Methods and Experimental Procedures:
Researchers studied STn+ cells and their migration on fibronectin. Key methods included:
Results and Outcomes:
Safety And Hazards
Orientations Futures
The development of novel antibodies against Tn and STn taking advantage of innovative technologies and engineering techniques may result in innovative therapeutic antibodies for cancer treatment . Additionally, the development of patient-specific neoantigen-based cancer vaccines will probably allow inducing highly specific antitumor immune responses .
Propriétés
IUPAC Name |
5-acetamido-2-[[5-acetamido-6-(2-amino-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMINQIRDFIBNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
STn Epitope | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



